molecular formula C12H9N3 B587081 4-(pyridin-2-yl)-1H-benzo[d]imidazole CAS No. 142415-96-1

4-(pyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B587081
CAS No.: 142415-96-1
M. Wt: 195.225
InChI Key: XLWZXTAZOLYFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both a pyridine ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of 2-aminopyridine with o-phenylenediamine. One common method involves the use of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and alternative energy sources, such as microwave irradiation, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, NaBH4

    Substitution: Cl2, Br2, HNO3, H2SO4

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-(pyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)benzimidazole
  • 4-(pyridin-3-yl)-1H-benzo[d]imidazole
  • 4-(pyridin-4-yl)-1H-benzo[d]imidazole

Uniqueness

4-(pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-7-13-10(5-1)9-4-3-6-11-12(9)15-8-14-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWZXTAZOLYFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(=CC=C2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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